molecular formula C11H21N B13201833 4-Cyclopentylcyclohexan-1-amine

4-Cyclopentylcyclohexan-1-amine

Cat. No.: B13201833
M. Wt: 167.29 g/mol
InChI Key: FXMWPWCTDOCSNQ-UHFFFAOYSA-N
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Description

4-Cyclopentylcyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a cyclohexane ring substituted with a cyclopentyl group and an amine group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylcyclohexan-1-amine typically involves the following steps:

    Cyclohexanone to Cyclohexylamine: Cyclohexanone is first converted to cyclohexylamine through reductive amination.

    Cyclohexylamine to this compound: The cyclohexylamine undergoes a substitution reaction with cyclopentyl bromide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination and substitution reactions, utilizing continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as distillation and crystallization to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

4-Cyclopentylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclohexane and cyclopentyl rings provide structural stability and contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler analog with a single cyclohexane ring and an amine group.

    Cyclopentylamine: Contains a cyclopentyl ring with an amine group.

    4-Cyclohexylcyclohexan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: 4-Cyclopentylcyclohexan-1-amine is unique due to the presence of both cyclohexane and cyclopentyl rings, which confer distinct steric and electronic properties. This dual-ring structure can enhance its interaction with biological targets and improve its stability in various chemical reactions.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

4-cyclopentylcyclohexan-1-amine

InChI

InChI=1S/C11H21N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h9-11H,1-8,12H2

InChI Key

FXMWPWCTDOCSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCC(CC2)N

Origin of Product

United States

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